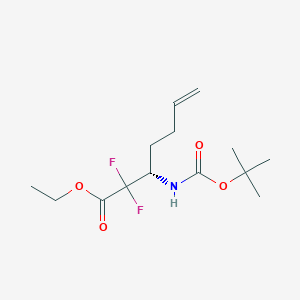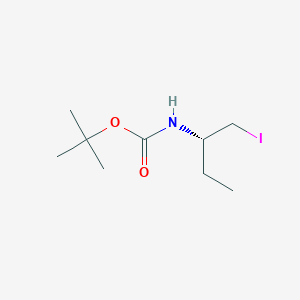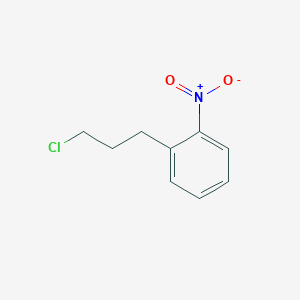
2-(3-Chloropropyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nitrobenzene, where a 3-chloropropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)nitrobenzene typically involves the nitration of chloropropylbenzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where chloropropylbenzene is reacted with a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines, thiols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Chloropropyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives.
Scientific Research Applications
2-(3-Chloropropyl)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds. It serves as a model substrate for investigating the mechanisms of nitroreductases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chlorine atom in the 3-chloropropyl group can also participate in substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Chloropropyl)nitrobenzene can be compared with other similar compounds such as:
Nitrobenzene: Lacks the 3-chloropropyl group and has different reactivity and applications.
3-Chloropropylbenzene: Lacks the nitro group and has different chemical properties and uses.
2-(3-Bromopropyl)nitrobenzene:
The uniqueness of this compound lies in the presence of both the nitro and 3-chloropropyl groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
InChI Key |
MTEREGMCUMOCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


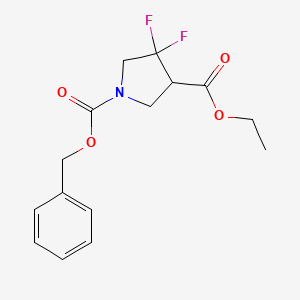
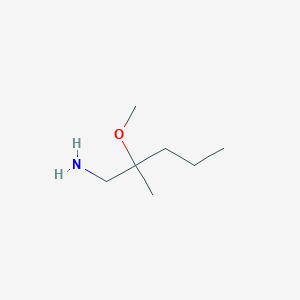
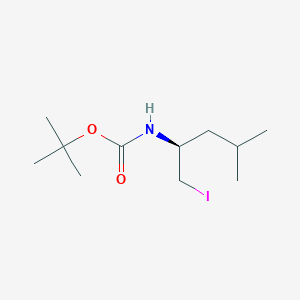
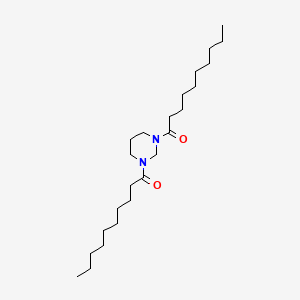
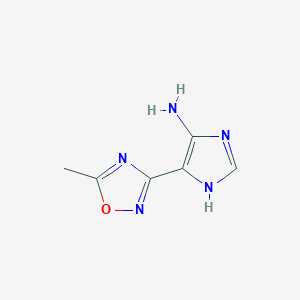
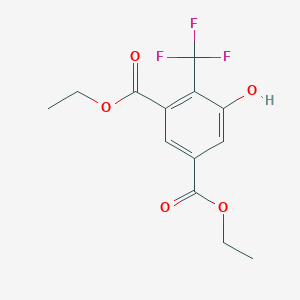


![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

